molecular formula C10H9FO4 B7992824 Methyl 4-fluoro-2-methoxybenzoylformate

Methyl 4-fluoro-2-methoxybenzoylformate

Cat. No.: B7992824
M. Wt: 212.17 g/mol
InChI Key: GMDCPLGCKDPGGD-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methoxybenzoylformate is a chemical compound with the molecular formula C10H9FO4 and a molecular weight of 212.17 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-methoxybenzoylformate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methoxybenzoylformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-2-methoxybenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-methoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-2-methylbenzoate: Similar in structure but with a methyl group instead of a methoxy group.

    Methyl 4-fluoro-2-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.

    Methyl 4-fluoro-2-nitrobenzoate: Contains a nitro group instead of a methoxy group.

Uniqueness

Methyl 4-fluoro-2-methoxybenzoylformate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluorine and methoxy groups allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDCPLGCKDPGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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